4-(4-Hydroxyphenyl)-2-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

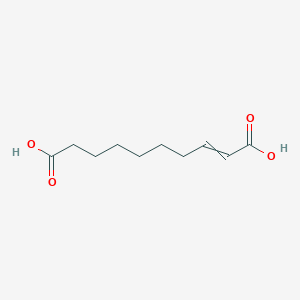

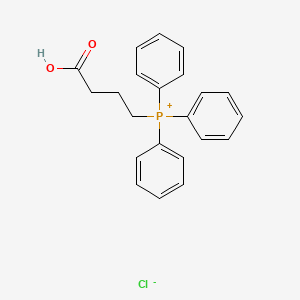

4-(4-Hydroxyphenyl)-2-methylphenol, also known as Mequinol or 4-Hydroxy-2-methoxyphenol, is an organic compound that belongs to the class of phenols. It is a white crystalline powder that is soluble in water and ethanol. Mequinol is widely used in the pharmaceutical and cosmetic industry due to its skin-lightening properties.

Scientific Research Applications

Hepatoprotection

Raspberry ketone has shown promise in protecting the liver. Studies in rodents suggest that it may mitigate liver damage caused by oxidative stress, inflammation, and toxins. Its mechanism of action involves activating peroxisome proliferator-activated receptor-α (PPAR-α) .

Bone Regeneration

Emerging research suggests that raspberry ketone might play a role in bone regeneration. It could potentially enhance bone health and aid in fracture healing. However, this area requires further exploration.

While these applications are intriguing, it’s essential to approach raspberry ketone cautiously. Reliable human research is scarce, and high doses are often marketed as health supplements without robust evidence. Future studies will determine its safety and efficacy as an alternative to modern medicines for lifestyle-based diseases . Keep in mind that individual responses may vary, and consulting a healthcare professional is advisable before using raspberry ketone for any specific purpose.

Mechanism of Action

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-2-methylphenol is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the catabolism of tyrosine in animals and plays a significant role in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with HPPD, inhibiting its function . This inhibition has different effects on plants and animals due to the diverse roles of HPPD in these organisms .

Biochemical Pathways

The inhibition of HPPD affects the catabolism of the amino acid tyrosine . In animals, this can disrupt the breakdown of tyrosine, while in plants, it can interfere with the photosynthesis process . The exact biochemical pathways and their downstream effects are subject to ongoing research.

Pharmacokinetics

Related compounds have shown to exhibit better anti-tumor activity, higher bioavailability, and superior stability than curcumin

Result of Action

The inhibition of HPPD by 4-(4-Hydroxyphenyl)-2-methylphenol can lead to a build-up of excess systemic tyrosine, which is associated with a range of adverse effects in laboratory animals . In plants, the inhibition of HPPD can prevent growth by blocking the breakdown of tyrosine into molecules that are then used by plants to create other essential molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Hydroxyphenyl)-2-methylphenol. For instance, related compounds are known to be sensitive towards light and temperature, and continuous exposure to intense heat and light can cause their oxidation

properties

IUPAC Name |

4-(4-hydroxyphenyl)-2-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTSIDQULKJRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451704 |

Source

|

| Record name | 3-Methyl[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenyl)-2-methylphenol | |

CAS RN |

60470-10-2 |

Source

|

| Record name | 3-Methyl[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.